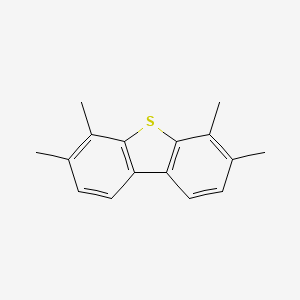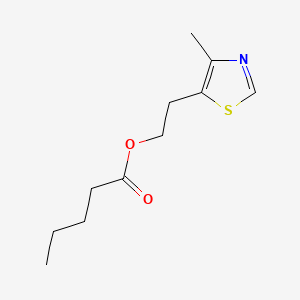![molecular formula C16H30N2O10P2 B12690476 N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide CAS No. 83044-98-8](/img/structure/B12690476.png)
N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a central oxamide core with two phosphorinan-2-yl groups attached via ethyl linkers, each containing a dioxaphosphorinan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide typically involves a multi-step process:
Formation of the Oxamide Core: The oxamide core can be synthesized through the reaction of oxalic acid with ethylenediamine under controlled conditions to form N,N’-bis(2-hydroxyethyl)oxamide.
Attachment of Phosphorinan Groups: The next step involves the reaction of N,N’-bis(2-hydroxyethyl)oxamide with 5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl chloride in the presence of a base such as triethylamine. This reaction forms the desired phosphorinan-2-yl groups attached to the oxamide core.
Oxidation: The final step involves the oxidation of the phosphorinan groups to form the p,p’-dioxide structure. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the p,p’-dioxide groups back to their corresponding phosphorinan-2-yl forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidation state phosphorinan derivatives.
Reduction: Phosphorinan-2-yl derivatives.
Substitution: Functionalized oxamide derivatives with various substituents.
Applications De Recherche Scientifique
N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide involves its interaction with molecular targets through its functional groups. The oxamide core and phosphorinan groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate biological pathways, inhibit enzyme activity, or enhance the stability of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: Lacks the phosphorinan groups, resulting in different chemical reactivity and applications.
N,N’-Bis[2-(dimethylphosphorinan-2-yl)ethyl]oxamide: Similar structure but without the dioxaphosphorinan rings, leading to different properties.
N,N’-Bis[2-(phosphorinan-2-yl)ethyl]oxamide: Contains phosphorinan groups but not in the dioxaphosphorinan form, affecting its reactivity and applications.
Uniqueness
N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide is unique due to the presence of both the oxamide core and the dioxaphosphorinan groups
Propriétés
Numéro CAS |
83044-98-8 |
|---|---|
Formule moléculaire |
C16H30N2O10P2 |
Poids moléculaire |
472.36 g/mol |
Nom IUPAC |
N,N'-bis[2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]ethyl]oxamide |
InChI |
InChI=1S/C16H30N2O10P2/c1-15(2)9-25-29(21,26-10-15)23-7-5-17-13(19)14(20)18-6-8-24-30(22)27-11-16(3,4)12-28-30/h5-12H2,1-4H3,(H,17,19)(H,18,20) |
Clé InChI |
OAHMCWLNGURWSW-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(=O)(OC1)OCCNC(=O)C(=O)NCCOP2(=O)OCC(CO2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)













